methyl N-(3-pyridinylmethyl)carbamodithioate
Description
Properties
IUPAC Name |
methyl N-(pyridin-3-ylmethyl)carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-12-8(11)10-6-7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYLKDVAVXYBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-pyridinylmethyl)carbamodithioate typically involves the reaction of 3-pyridinemethanol with carbon disulfide and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-pyridinylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
Methyl N-(3-pyridinylmethyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl N-(3-pyridinylmethyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Methyl N-(3-pyridinylmethyl)carbamodithioate is synthesized under mild conditions (MeOH, Et₃N), contrasting with the harsher polyphosphoric acid or CS₂/KOH conditions used for benzimidazole derivatives .
- Substituent Influence : Pyridinylmethyl and benzothiazole groups enhance electronic interactions, improving binding to biological targets compared to simpler aryl groups .
Physicochemical and Crystallographic Properties
- These interactions likely apply to the pyridinylmethyl variant, affecting solubility and stability.
Key Findings :
Stability and Reactivity
- Pyridinylmethyl vs. Benzimidazole Derivatives : The pyridine ring in this compound may confer better hydrolytic stability under acidic conditions compared to benzimidazole derivatives, which are prone to ring-opening reactions .
- Thiolate Reactivity : Dithiocarbamate groups in all derivatives act as strong metal chelators, but the pyridinylmethyl group’s basicity could modulate redox activity, influencing antioxidant or pro-oxidant effects .
Biological Activity
Methyl N-(3-pyridinylmethyl)carbamodithioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Overview of Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Potential
In addition to its antimicrobial properties, this compound is being investigated for its anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is largely dependent on its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for microbial survival and cancer cell proliferation. For instance, it may bind to proteases involved in protein degradation, thus disrupting essential cellular functions.
- Receptor Modulation : It can also interact with cellular receptors, leading to altered signal transduction pathways that affect cell growth and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the following:
- Antimicrobial Activity : In a study involving multiple bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial efficacy against tested pathogens.
- Cytotoxicity Against Cancer Cells : A study focusing on human cancer cell lines reported that treatment with the compound resulted in a 50% reduction in cell viability at concentrations between 10 and 50 µM after 48 hours.
Case Study: Anticancer Efficacy
A notable case study explored the effects of this compound on breast cancer cells. The findings revealed:
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment with the compound.
- Cell Cycle Arrest : The compound caused significant G1 phase arrest, suggesting interference with cell cycle progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Methyl N-(2-pyridinylmethyl)carbamodithioate | Moderate | Low | Different pyridine positioning affects binding |
| Methyl N-(4-pyridinylmethyl)carbamodithioate | Low | Moderate | Altered reactivity due to substitution |
| This compound | High | High | Optimal binding affinity for target enzymes |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for methyl N-(3-pyridinylmethyl)carbamodithioate to optimize yield and purity?
- Methodological Answer : A modified thiourea synthesis approach can be adapted. For example, react 3-aminomethylpyridine with carbon disulfide in the presence of potassium hydroxide (KOH) in ethanol, followed by alkylation with methyl iodide. Critical parameters include maintaining a molar ratio of 1:1.2 (amine:CS₂) and controlled addition of methyl iodide at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of H/C NMR to verify the carbamodithioate moiety (characteristic S–C(=S)–N signals) and pyridinylmethyl group (aromatic protons at δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Purity ≥95% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, monitoring degradation via TLC or HPLC.
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 48 hours. Quench reactions and analyze for hydrolysis products (e.g., free pyridinylmethylamine via LC-MS).
- Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. What role does this compound play in RAFT polymerization, and how can its efficiency be quantified?
- Methodological Answer : As a chain-transfer agent (CTA), it mediates controlled radical polymerization. To assess efficiency:
- Monitor polymerization kinetics using H NMR to track monomer conversion.
- Analyze molecular weight distribution via size-exclusion chromatography (SEC). A low dispersity (Ð <1.3) indicates effective control.
- Compare with structurally similar CTAs (e.g., dithiocarbamates with pyridine-4-yl groups) to evaluate electronic effects on reactivity .
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map energy profiles for key steps (e.g., CS₂ insertion, methyl transfer). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Molecular dynamics simulations can further elucidate solvent effects or steric hindrance in the pyridinylmethyl group .
Q. What experimental designs are appropriate for reconciling conflicting toxicological data on carbamodithioates?
- Methodological Answer :
- In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (MTT assay) and oxidative stress markers (ROS, glutathione levels).
- In Vivo Models : Administer the compound to rodents (oral/dermal routes) and compare with structurally related toxicants (e.g., Pyrinuron). Measure LD₅₀, histopathology, and biochemical endpoints (e.g., blood glucose for diabetogenic effects).
- Data Reconciliation : Apply statistical tools (e.g., meta-analysis) to identify dose-response trends or species-specific sensitivities .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Synthesize analogs with substituents on the pyridine ring (e.g., electron-withdrawing groups at C-4) or modified dithiocarbamate moieties (e.g., replacing methyl with benzyl). Test bioactivity in antimicrobial assays (MIC against E. coli, S. aureus) or anticancer screens (cell viability in MCF-7, A549). Correlate results with computational descriptors (logP, HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
